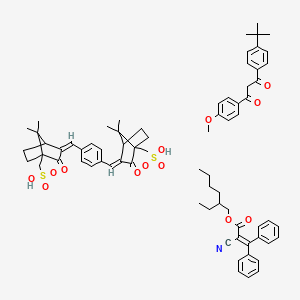
Avobenzone-ecamsule-octocrilene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avobenzone-ecamsule-octocrilene is a topical cream that contains a combination of active ingredients, including avobenzone, ecamsule, and octocrylene. It is primarily used as a sunscreen to protect the skin from harmful ultraviolet (UV) radiation. The product is manufactured by L’Oreal USA and has been approved by the FDA for over-the-counter use .
Preparation Methods
The preparation of Avobenzone-ecamsule-octocrilene involves the synthesis of its active ingredients:
Avobenzone: This compound is synthesized through a multi-step process that includes the reaction of 4-tert-butyl-4’-methoxydibenzoylmethane with various reagents under controlled conditions.
Ecamsule: This compound is prepared by sulfonation of terephthalic acid followed by esterification and other chemical modifications.
Octocrylene: This compound is synthesized by the esterification of 2-ethylhexanol with cyanoacrylic acid.
Industrial production methods involve large-scale synthesis in controlled environments to ensure the purity and efficacy of the active ingredients. The final product is formulated by combining these active ingredients with other excipients to create a stable cream suitable for topical application .
Chemical Reactions Analysis
Avobenzone-ecamsule-octocrilene undergoes various chemical reactions, including:
Oxidation: The active ingredients can undergo oxidation when exposed to UV radiation, which is a part of their protective mechanism.
Reduction: Some components may undergo reduction reactions under specific conditions, although this is less common.
Substitution: The active ingredients can participate in substitution reactions, particularly in the presence of other reactive compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically more stable derivatives of the original compounds .
Scientific Research Applications
Avobenzone-ecamsule-octocrilene has a wide range of scientific research applications:
Chemistry: It is used in studies related to photostability and the development of new sunscreen formulations.
Biology: Research on its effects on skin cells and its role in preventing UV-induced DNA damage.
Medicine: Studies on its efficacy in preventing skin cancer and other UV-related skin conditions.
Industry: Used in the development of cosmetic products and formulations that require UV protection.
Mechanism of Action
The mechanism of action of Avobenzone-ecamsule-octocrilene involves the absorption of UV radiation by its active ingredients. Avobenzone absorbs UVA rays, ecamsule absorbs both UVA and UVB rays, and octocrylene stabilizes the other ingredients and absorbs UVB rays. These compounds work together to prevent UV radiation from penetrating the skin and causing damage. The molecular targets include the DNA and proteins in skin cells, which are protected from UV-induced damage through this mechanism .
Comparison with Similar Compounds
Avobenzone-ecamsule-octocrilene can be compared with other sunscreen formulations such as:
Vichy SPF 50+ Capital Soleil UV-Age Daily: Contains similar active ingredients but with higher SPF and additional components like niacinamide.
La Roche-Posay Anthelios: Another sunscreen with similar UV protection but different formulation and additional skin benefits.
Cetaphil Daily Facial Moisturizer SPF 15: Contains different active ingredients but provides similar UV protection .
This compound is unique due to its specific combination of avobenzone, ecamsule, and octocrylene, which provides broad-spectrum UV protection and stability.
Properties
Molecular Formula |
C72H83NO13S2 |
|---|---|
Molecular Weight |
1234.6 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C28H34O8S2.C24H27NO2.C20H22O3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21;1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);6-11,13-16,19H,3-5,12,18H2,1-2H3;5-12H,13H2,1-4H3/b19-13-,20-14+;; |
InChI Key |
SCEGVUHCXYZMQL-BXUPKDGBSA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N.CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N.CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |
Synonyms |
anthelios SX avobenzone - ecamsule - octocrilene avobenzone, ecamsule, octocrilene drug combination |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















